8-isopropylquinoline N-oxide
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Overview
Description
8-Isopropylquinoline N-oxide is a heterocyclic organic compound with the molecular formula C12H13NO. It is a derivative of quinoline, where an isopropyl group is attached to the eighth position of the quinoline ring, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is known for its applications in various chemical reactions and research fields.
Scientific Research Applications
8-Isopropylquinoline N-oxide has a wide range of applications in scientific research:
Biology: The compound’s ability to act as an oxidizing agent makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Isopropylquinoline N-oxide can be synthesized through several methods. One common approach involves the oxidation of 8-isopropylquinoline using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Isopropylquinoline N-oxide undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to 8-isopropylquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the N-oxide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Gold or copper catalysts, hydrogen peroxide, or peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Products such as pyrrolo[3,4-c]quinolin-1-ones and α, β-unsaturated carbonyl compounds.
Reduction: 8-Isopropylquinoline.
Substitution: Various substituted quinoline derivatives.
Mechanism of Action
The mechanism by which 8-isopropylquinoline N-oxide exerts its effects involves its ability to act as an oxidizing agent. The oxygen atom bonded to the nitrogen atom in the N-oxide group can participate in redox reactions, facilitating the transfer of electrons and the formation of new chemical bonds. This reactivity is often exploited in catalytic processes, where the compound can enhance the efficiency and selectivity of various chemical transformations .
Comparison with Similar Compounds
- 8-Methylquinoline N-oxide
- 6-Methoxyquinoline N-oxide
- Isoquinoline N-oxide
Comparison: 8-Isopropylquinoline N-oxide is unique due to the presence of the isopropyl group at the eighth position, which can influence its reactivity and selectivity in chemical reactions. Compared to other quinoline N-oxides, it may offer distinct advantages in specific synthetic applications, particularly in the formation of complex heterocyclic structures and in catalytic processes involving gold or copper catalysts .
Properties
IUPAC Name |
1-oxido-8-propan-2-ylquinolin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)11-7-3-5-10-6-4-8-13(14)12(10)11/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSTLGFFOQSKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1[N+](=CC=C2)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of 8-isopropylquinoline N-oxide in the synthesis of 3-coumaranones?
A1: In the study by [], this compound functions as an oxidant in the gold-catalyzed reaction. It facilitates the oxidation of the alkyne functionality present in o-ethynylanisoles. This oxidation step is crucial for the formation of the desired 3-coumaranone ring system. Essentially, this compound enables the transformation of the starting material into the target product.
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